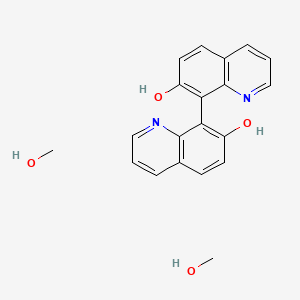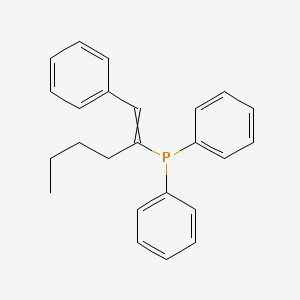![molecular formula C10H10Br2ClN B14209170 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- CAS No. 832724-74-0](/img/structure/B14209170.png)
1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine backbone substituted with two bromine atoms at the 2 and 3 positions, and a chlorophenylmethylene group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dibromopropylamine with 2-chlorobenzaldehyde under appropriate reaction conditions. The reaction typically proceeds in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in a biological system, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- can be compared with other similar compounds such as:
2,3-Dibromo-1-propanamine: Similar in structure but lacks the chlorophenylmethylene group.
2,3-Dibromo-N,N-diethyl-1-propanamine: Contains diethyl groups instead of the chlorophenylmethylene group.
2,3-Dibromo-1-propanamine hydrobromide: A hydrobromide salt form of the compound. The uniqueness of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- lies in its specific substitution pattern and the presence of the chlorophenylmethylene group, which may impart distinct chemical and biological properties.
Properties
CAS No. |
832724-74-0 |
|---|---|
Molecular Formula |
C10H10Br2ClN |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2,3-dibromopropyl)methanimine |
InChI |
InChI=1S/C10H10Br2ClN/c11-5-9(12)7-14-6-8-3-1-2-4-10(8)13/h1-4,6,9H,5,7H2 |
InChI Key |
MUORJQGWKDONCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
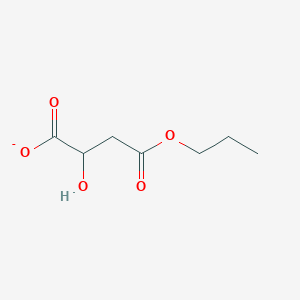
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
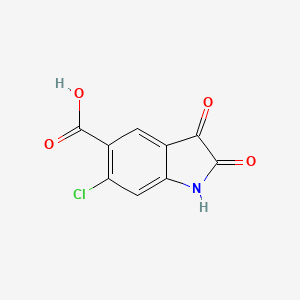
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
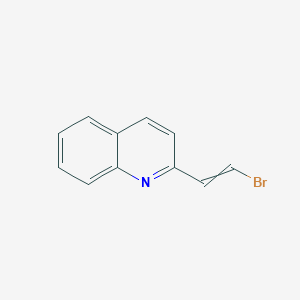
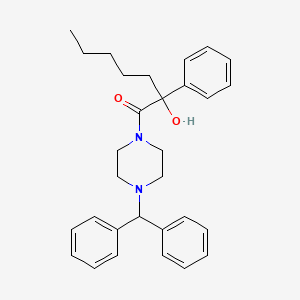
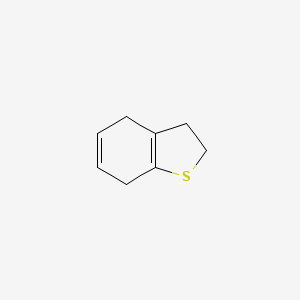

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
